molecular formula C14H21N3O3S B2720431 N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1902937-40-9

N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2720431
CAS No.: 1902937-40-9
M. Wt: 311.4
InChI Key: MHZGNAVDAXYHAD-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound of significant interest in early-stage pharmacological research and chemical discovery. This molecule features a unique hybrid architecture, combining a saturated octahydro-1,4-benzodioxin scaffold with a 4-propyl-1,2,3-thiadiazole-5-carboxamide functional group. The saturated benzodioxin core contributes to metabolic stability and influences the compound's stereoelectronic properties, while the 1,2,3-thiadiazole ring is a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds containing the 1,2,3-thiadiazole pharmacophore have been extensively investigated for various therapeutic applications. Recent scientific literature indicates that novel thiadiazole derivatives are being explored as potent inhibitors of specific enzymatic targets . For instance, certain thiadiazole-carboxamide compounds have demonstrated promising in vitro anticancer efficacy by selectively inhibiting tumor-associated enzymes, such as carbonic anhydrase isoforms, and inducing apoptosis in cancer cell lines . The potential research applications of this compound are primarily in the fields of oncology and metabolic diseases, where it may serve as a valuable chemical probe or a lead compound for further optimization. Its mechanism of action is hypothesized to involve targeted enzyme inhibition, potentially disrupting critical cellular processes in pathological conditions . This product is intended for research and development use only, exclusively for technically qualified individuals. It is not designed or approved for human therapeutic, diagnostic, or veterinary applications. Buyer assumes responsibility to confirm product identity and/or purity.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-3-10-13(21-17-16-10)14(18)15-9-4-5-11-12(8-9)20-7-6-19-11/h9,11-12H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZGNAVDAXYHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin core. This can be achieved through the hydrogenation of benzo[b][1,4]dioxin under high pressure and temperature conditions. The thiadiazole ring is then introduced via a cyclization reaction involving appropriate precursors such as thiosemicarbazide and an α-haloketone. The final step involves the coupling of the thiadiazole derivative with a propylamine derivative to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of thiadiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds bearing similar structures have shown IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
Thiadiazole Derivative AMCF-7 (Breast Cancer)2.74 - 5.05
Thiadiazole Derivative BHCT116 (Colon Cancer)9.46 - 15.36
Thiadiazole Derivative CA549 (Lung Cancer)3.85 - 8.10

Case Study : A study demonstrated that a related thiadiazole compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. The compound was found to significantly increase the percentage of apoptotic cells compared to untreated controls.

Antimicrobial Properties

Thiadiazole derivatives have been studied for their antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli4 µg/mL
S. aureus8 µg/mL

Case Study : A specific derivative was tested against multi-drug resistant strains of bacteria, demonstrating potent activity and suggesting its potential as a lead compound for developing new antibiotics.

Targeting Kinases

The compound has been investigated for its ability to inhibit key kinases involved in cancer progression, such as VEGFR-2 and BRAF. These kinases are critical targets in cancer therapy due to their roles in tumor growth and metastasis.

Kinase TargetIC50 (µM)Reference
VEGFR-20.071
BRAF (V600E)0.194

Case Study : The compound was shown to inhibit BRAF kinase effectively, leading to reduced cell proliferation in melanoma models.

Synthesis Routes

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions including cyclization and coupling reactions under controlled conditions to ensure high yield and purity.

General Synthetic Route :

  • Formation of Benzodioxin Moiety : Cyclization using appropriate precursors.
  • Thiadiazole Formation : Reaction with thiocarbonyl compounds.
  • Final Coupling : Using coupling agents like DCC to form the final product.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Insights :

  • Saturation : The target compound’s fully saturated benzodioxin ring may enhance conformational stability compared to dihydro/dioxane analogs .
  • Functional Groups: Unlike sulfonamide (5c) or flavonoid (4f,4g) derivatives, the thiadiazole-carboxamide group could alter solubility and target binding .

Hypotheses :

  • The thiadiazole group may shift activity toward non-antibacterial targets (e.g., enzyme inhibition).

Structure-Activity Relationship (SAR) Insights

Critical SAR trends from analogs:

Benzodioxin/Dioxane Saturation : Fully saturated rings (as in the target) may improve metabolic stability but reduce π-π stacking interactions vs. aromatic systems .

Substituent Effects :

  • Hydroxy Methyl Groups : In flavones (4g), this substituent boosts antihepatotoxic activity by enhancing hydrogen bonding .
  • Thiadiazole vs. Sulfonamide : Thiadiazole’s electron-withdrawing nature may alter binding kinetics compared to sulfonamides .

Hybrid Structures : Combining benzodioxin with heterocycles (e.g., thiadiazole) could synergize multiple pharmacological effects, though this remains untested.

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H23N3O2S
Molecular Weight321.4 g/mol
CAS Number1902938-40-2
StructureStructure

Research indicates that compounds containing thiadiazole moieties exhibit various biological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 3.58 to 15.36 μM against cancer cells while demonstrating lower toxicity towards normal cells .
  • Antimicrobial Properties : Thiadiazole derivatives have been evaluated for their antibacterial activities. For example, certain derivatives demonstrated effective inhibition against bacterial strains such as Xanthomonas axonopodis with EC50 values notably lower than traditional antibiotics .
  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR-2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study investigated the effects of a thiadiazole derivative on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound showed significant growth inhibition with IC50 values around 120 μM for MCF-7 and 70 μM for MDA-MB-231 cells. The mechanism involved apoptosis induction without significant effects on normal cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antibacterial properties of a related thiadiazole compound against Xanthomonas oryzae. The results indicated an EC50 value of 15 μg/ml, outperforming conventional treatments like thiodiazole copper .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEffectivenessReference
AnticancerIC50 values: 3.58 - 15.36 μM
AntimicrobialEC50 values: 15 - 22 μg/ml
Enzyme InhibitionSignificant inhibition of BRAF/VEGFR-2

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